

# Benchmarking ABBV-712: A Comparative Analysis Against Next-Generation TYK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-712  |           |
| Cat. No.:            | B12378813 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of autoimmune disease treatment is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These agents offer a more targeted approach compared to broader Janus Kinase (JAK) inhibitors, potentially leading to improved safety profiles.[1][2] AbbVie's **ABBV-712** has emerged as a clinical candidate, demonstrating selective inhibition of TYK2.[2][3][4] This guide provides a comparative overview of **ABBV-712**'s preclinical performance against publicly available data for other next-generation TYK2 inhibitors, including the first-in-class approved drug, deucravacitinib, and other promising clinical-stage molecules.

# Mechanism of Action: A Shared Strategy of Selectivity

ABBV-712, like deucravacitinib and several other next-generation inhibitors, achieves its selectivity by targeting the regulatory pseudokinase (JH2) domain of TYK2.[2][5][6] This allosteric inhibition locks the kinase in an inactive conformation, a distinct mechanism from traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain.[6] [7] This approach is designed to minimize off-target effects on other JAK family members (JAK1, JAK2, JAK3), which are associated with a range of side effects.[1][8] TYK2 is a key mediator of signaling for cytokines such as IL-12, IL-23, and Type I interferons, all of which are central to the pathophysiology of various autoimmune diseases.[2][7][8]



# **Performance Data Summary**

The following tables summarize the available quantitative data for **ABBV-712** and notable next-generation TYK2 inhibitors. It is important to note that this data is not from head-to-head studies and has been compiled from various independent preclinical and clinical investigations.

Table 1: In Vitro Potency and Selectivity

| Compound             | Target   | Assay Type | IC50 / EC50<br>(μΜ)               | Selectivity<br>vs. JAK1,<br>JAK2, JAK3          | Reference |
|----------------------|----------|------------|-----------------------------------|-------------------------------------------------|-----------|
| ABBV-712             | TYK2     | In vitro   | 0.195                             | >25 μM<br>(EC50)                                | [3]       |
| TYK2 JH2             | Cellular | 0.01       | -                                 | [9]                                             |           |
| TYK2 cells           | Cellular | 0.19       | -                                 | [9]                                             | •         |
| Human<br>Whole Blood | Cellular | 0.17       | -                                 | [9]                                             | -         |
| Deucravacitin<br>ib  | TYK2     | -          | Highly<br>Selective               | Minimal<br>activity<br>against<br>JAK1/2/3      | [6]       |
| Zasocitinib          | TYK2     | -          | Highly<br>Selective               | Exclusively<br>targets TYK2<br>over<br>JAK1/2/3 | [10]      |
| TAK-279              | TYK2     | -          | Data not<br>publicly<br>available | Selective<br>TYK2<br>inhibition                 | [11]      |

Table 2: Pharmacokinetic Profile of ABBV-712



| Species              | Administrat<br>ion | Bioavailabil<br>ity | Half-life (t½) | Key<br>Findings                     | Reference |
|----------------------|--------------------|---------------------|----------------|-------------------------------------|-----------|
| Rat                  | IV/PO (1<br>mg/kg) | 19%                 | 0.6 h          | Low in vivo<br>unbound<br>clearance | [3]       |
| Dog                  | -                  | 88%                 | 4.5 h          | High<br>exposure                    | [3]       |
| Monkey               | IV/PO              | 17%                 | 1.2 h          | Modest<br>exposure                  | [3]       |
| Human<br>(predicted) | -                  | 59%                 | 2.9 h          | Predicted initial dose of 350 mg    | [3]       |

Table 3: In Vivo Efficacy in Preclinical Models

| Compound                  | Model                                    | Dosing                     | Key<br>Efficacy<br>Endpoint   | Result                                    | Reference |
|---------------------------|------------------------------------------|----------------------------|-------------------------------|-------------------------------------------|-----------|
| ABBV-712                  | IL-12/IL-18<br>induced IFN-<br>γ (mouse) | 30-600 mg/kg               | Reduction in serum IFN-y      | 77-99%<br>dose-<br>dependent<br>reduction | [3]       |
| Ear dermatitis<br>(mouse) | 100 mg/kg                                | Reduction in ear thickness | 61%<br>reduction at<br>day 11 | [3][9]                                    |           |

Table 4: Clinical Efficacy in Psoriasis (Phase 2/3 Data)



| Compound                    | Trial Phase                      | Key Efficacy<br>Endpoint (vs.<br>Placebo) | Result                                | Reference |
|-----------------------------|----------------------------------|-------------------------------------------|---------------------------------------|-----------|
| Deucravacitinib             | Phase 3                          | PASI 75 at week<br>16                     | 53-58%                                | [8]       |
| sPGA 0/1 at<br>week 16      | 55%                              | [8]                                       |                                       |           |
| TAK-279                     | Phase 2b                         | PASI 75                                   | ~68% (15mg<br>dose)                   | [11]      |
| ESK-001<br>(Envudeucitinib) | Phase 2                          | sPGA 0/1 at<br>week 12                    | 59% (40mg BID)                        | [12]      |
| PASI 90 at week             | 39% (40mg BID)                   | [12]                                      |                                       |           |
| Brepocitinib<br>(TYK2/JAK1) | Phase 3<br>(Dermatomyositi<br>s) | Total<br>Improvement<br>Score (TIS)       | Statistically significant improvement | [13]      |

# **Experimental Protocols**

Detailed experimental protocols for proprietary compounds like **ABBV-712** are not fully public. However, the following represents a generalized methodology for key experiments typically used to characterize TYK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

- Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of TYK2 and other JAK kinases.
- Materials: Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase enzymes; ATP; substrate peptide (e.g., a generic tyrosine-containing peptide); test compound (e.g., ABBV-712); assay buffer; detection reagents (e.g., ADP-Glo™ Kinase Assay).
- Procedure:



- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of product (e.g., ADP) formed using a luminescence-based detection system.
- Calculate the percent inhibition for each compound concentration relative to a nocompound control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

#### Cell-Based Phospho-STAT Assay

- Objective: To measure the functional inhibition of a cytokine-induced signaling pathway in a cellular context.
- Materials: A human cell line expressing the relevant cytokine receptors and TYK2 (e.g., peripheral blood mononuclear cells - PBMCs); cytokine (e.g., IL-23 or IFN-α); test compound; cell culture medium; fixation and permeabilization buffers; fluorescently labeled anti-phospho-STAT antibody; flow cytometer.

#### Procedure:

- Pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a pre-determined concentration of the cytokine to induce STAT phosphorylation.
- After a short incubation period (e.g., 15-30 minutes), fix the cells to stop the signaling cascade.



- Permeabilize the cells to allow antibody entry.
- Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
- Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.
- Calculate the percent inhibition of phosphorylation at each compound concentration relative to the cytokine-stimulated control.
- Determine the EC50 value by plotting the dose-response curve.

### **Visualizations**





Click to download full resolution via product page

Caption: TYK2 signaling pathway and point of inhibition.





Click to download full resolution via product page

Caption: General workflow for TYK2 inhibitor development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biopharmadive.com [biopharmadive.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 4. ABBV-712 Page 1 | BioWorld [bioworld.com]
- 5. ABBV-712 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 13. managedhealthcareexecutive.com [managedhealthcareexecutive.com]



• To cite this document: BenchChem. [Benchmarking ABBV-712: A Comparative Analysis Against Next-Generation TYK2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#benchmarking-abbv-712-performance-against-next-generation-tyk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com